

A Comparative Guide to the Mass Spectrum of 4-Methyl-5-vinylthiazole

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Compound of Interest

Compound Name: 4-Methyl-5-vinylthiazole

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This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of **4-Methyl-5-vinylthiazole** (C_6H_7NS), a heterocyclic compound found in various foods and used as a flavor and fragrance agent.^{[1][2]} Understanding its mass spectral fragmentation is crucial for its unambiguous identification in complex matrices. This document compares the observed fragmentation patterns with established principles of mass spectrometry to provide a comprehensive analytical overview.

Experimental Protocol: GC-MS Analysis

The data presented is typically acquired using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a representative methodology for the analysis of volatile compounds like **4-Methyl-5-vinylthiazole**.

Sample Preparation:

- A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

- Injector: Split/splitless inlet, typically operated at 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Column: A nonpolar or semi-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is suitable.
- Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
- Ion Source Temperature: Typically maintained at 230°C.
- Mass Analyzer: A quadrupole mass filter is commonly used.
- Scan Range: Data is acquired over a mass-to-charge (m/z) range of approximately 40-350 amu.

Mass Spectrum Interpretation

The EI mass spectrum of **4-Methyl-5-vinylthiazole** is characterized by a prominent molecular ion peak and several key fragment ions that provide structural information. The molecular weight of the compound is 125.19 g/mol .[\[3\]](#)[\[4\]](#)

Table 1: Key Ions in the Mass Spectrum of **4-Methyl-5-vinylthiazole**

m/z	Relative Intensity (%)	Proposed Ion Formula	Proposed Neutral Loss	Inferred Fragment Structure
125	100	$[\text{C}_6\text{H}_7\text{NS}]^{+\bullet}$	-	Molecular Ion ($\text{M}^{+\bullet}$)
124	85	$[\text{C}_6\text{H}_6\text{NS}]^+$	H^{\bullet}	Loss of a hydrogen radical
110	40	$[\text{C}_5\text{H}_4\text{NS}]^+$	CH_3^{\bullet}	Loss of a methyl radical
98	15	$[\text{C}_5\text{H}_6\text{S}]^{+\bullet}$	HCN	Loss of hydrogen cyanide
84	20	$[\text{C}_4\text{H}_4\text{S}]^{+\bullet}$	CH_3CN	Loss of acetonitrile
58	22	$[\text{C}_2\text{H}_4\text{NS}]^+$	$\text{C}_4\text{H}_3^{\bullet}$	Thiazole ring fragmentation

Data is synthesized from publicly available spectra, including the NIST Mass Spectrometry Data Center.[\[3\]](#)[\[5\]](#)

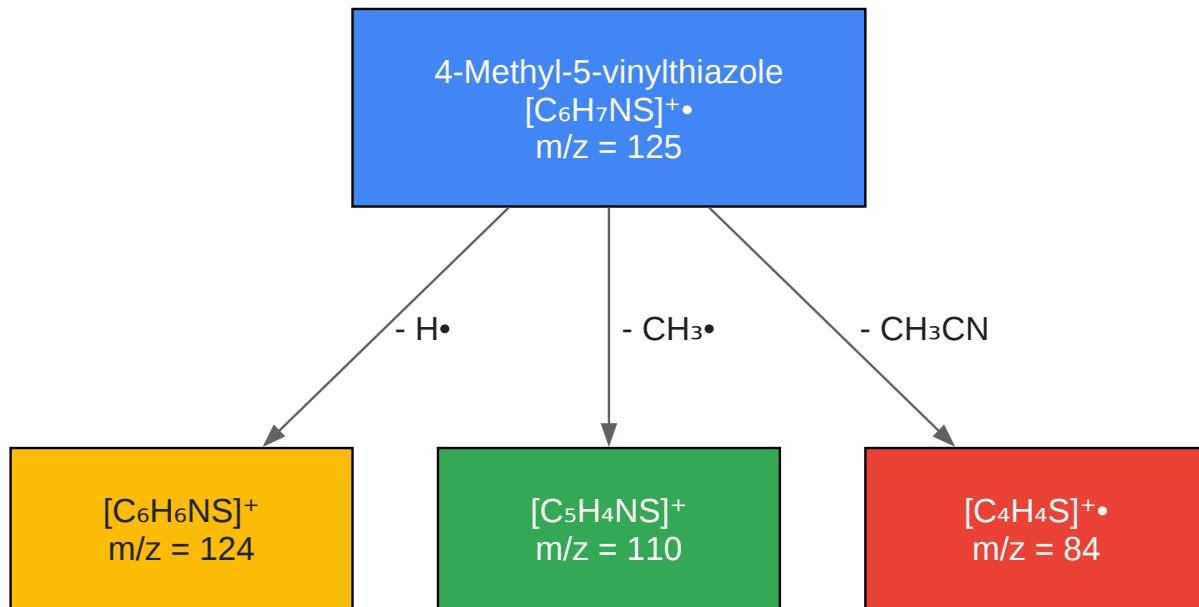
Key Observations:

- Molecular Ion (m/z 125): The spectrum displays a strong molecular ion peak, which is also the base peak (100% relative intensity).[\[6\]](#) This indicates the relative stability of the **4-Methyl-5-vinylthiazole** molecule under EI conditions. The presence of a single nitrogen atom aligns with the Nitrogen Rule, which predicts an odd nominal molecular weight for a compound with an odd number of nitrogen atoms.[\[7\]](#)
- $[\text{M}-1]^+$ Ion (m/z 124): A highly abundant peak is observed at m/z 124, resulting from the loss of a single hydrogen radical (H^{\bullet}). This is a common fragmentation pattern for compounds with vinyl or methyl groups, where the loss of a hydrogen atom can lead to a more stabilized cation.

- $[M-15]^+$ Ion (m/z 110): The peak at m/z 110 corresponds to the loss of a methyl radical ($CH_3\bullet$). This α -cleavage event is a characteristic fragmentation for molecules containing a methyl group attached to an aromatic ring.[8]
- Ring Fragmentation (m/z 98 and 84): The ions at m/z 98 and 84 suggest the fragmentation of the thiazole ring itself. The loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) to form the m/z 98 ion, or acetonitrile (CH_3CN , 41 Da) to form the m/z 84 ion, are plausible pathways. In the fragmentation of related heterocyclic systems, the pyrimidine ring has been noted to be more stable than the thiazole ring.[9]

Proposed Fragmentation Pathway

The fragmentation of **4-Methyl-5-vinylthiazole** begins with the ionization of the molecule, followed by the cleavage of its weakest bonds and rearrangements to form stable ions. The primary fragmentation events are visualized below.



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Caption: Proposed EI fragmentation pathway for **4-Methyl-5-vinylthiazole**.

Comparative Analysis and Conclusion

The mass spectrum of **4-Methyl-5-vinylthiazole** is consistent with the general principles of organic mass spectrometry.^{[8][10]} The stability of the aromatic thiazole ring results in a prominent molecular ion peak, which serves as a strong identifier. The primary fragmentation pathways involve the loss of small radicals from the substituent groups (methyl and vinyl), a common feature in the mass spectra of substituted aromatic compounds.

In comparison to other thiazole derivatives, the fragmentation is heavily influenced by the nature of the substituents.^[11] The presence of the methyl and vinyl groups provides clear, diagnostic cleavage points leading to the abundant ions at m/z 110 and 124. Subsequent fragmentation of the heterocyclic ring, while less dominant, produces a characteristic pattern that can be used to confirm the core thiazole structure.

In summary, the EI mass spectrum of **4-Methyl-5-vinylthiazole** is defined by three key features:

- A stable and intense molecular ion at m/z 125.
- Characteristic losses of $\text{H}\cdot$ (to m/z 124) and $\text{CH}_3\cdot$ (to m/z 110) from the substituents.
- Secondary fragments resulting from the cleavage of the thiazole ring.

This distinct fragmentation pattern allows for the confident identification of **4-Methyl-5-vinylthiazole** in complex sample analyses, making GC-MS an effective tool for its detection and characterization.

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References

1. Showing Compound 4-Methyl-5-vinylthiazole (FDB008542) - FooDB [foodb.ca]
2. vinyl sulfurol, 1759-28-0 [thegoodsentscompany.com]
3. Thiazole, 5-ethenyl-4-methyl- [webbook.nist.gov]

- 4. 4-Methyl-5-vinylthiazole ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Methyl-5-vinylthiazole | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. article.sapub.org [article.sapub.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
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